Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C25H18N4O8S . It has a molecular weight of 534.5 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, is a topic of interest in medicinal chemistry . The Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C25H18N4O8S .Scientific Research Applications
Synthesis and Biological Activity
- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been explored for its potential as antimicrobial and anti-inflammatory agents. Modified versions of this compound have shown promising biological activity in screenings (Narayana et al., 2006).
Reactivity and Structural Studies
- Studies involving closely related compounds have provided insights into the structural properties and reactivity of such molecules. For example, reactions of acylaminocyanoesters have been explored, leading to the formation of substituted aminothiazoles, with structural elucidation via X-ray crystallography (Golankiewicz et al., 1985).
Anti-Cancer Applications
- Derivatives of thiophene and benzothiophene, similar to the compound , have been synthesized and evaluated for anti-cancer properties. Some derivatives have shown significant activity against various cancer cell lines (Mohareb et al., 2016).
Chemical Transformations
- Chemical transformations of similar compounds have been studied extensively. For instance, reactions involving primary amines and ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been documented, which could be relevant for understanding the behavior of Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate under similar conditions (Shipilovskikh et al., 2014).
Future Directions
Thiophene and its substituted derivatives, such as Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
ethyl 2,7-bis[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O8S/c1-2-37-25(32)20-18-4-3-5-19(26-22(30)14-6-10-16(11-7-14)28(33)34)21(18)38-24(20)27-23(31)15-8-12-17(13-9-15)29(35)36/h3-13H,2H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFFVCAPOKETSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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